tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its tert-butyl ester group and its diazabicyclo octane core, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the molecule . This method is preferred due to its versatility and sustainability compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems are designed to handle the specific reaction conditions required for the synthesis, including temperature control and precise reagent addition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the diazabicyclo octane core.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the tert-butyl ester group can result in a variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The diazabicyclo octane core can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl ester group can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate: shares similarities with other tert-butyl esters and diazabicyclo compounds.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester group with a diazabicyclo octane core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (1R,2R,5S)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-8(16)11-10-6-5-9(7-14-11)15(10)12(17)18-13(2,3)4/h8-11,14,16H,5-7H2,1-4H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
VFHJBNDFVGIHCI-YTWAJWBKSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]2CC[C@H](N2C(=O)OC(C)(C)C)CN1)O |
Canonical SMILES |
CC(C1C2CCC(N2C(=O)OC(C)(C)C)CN1)O |
Origin of Product |
United States |
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